molecular formula C21H44N4O B15183720 Palmitamidobutyl guanidine CAS No. 211516-10-8

Palmitamidobutyl guanidine

Cat. No.: B15183720
CAS No.: 211516-10-8
M. Wt: 368.6 g/mol
InChI Key: YUHHYXSTJDQMJF-UHFFFAOYSA-N
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Description

Palmitamidobutyl guanidine is an organic compound characterized by the presence of a guanidine group attached to a palmitamide moiety through a butyl chain. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications due to its ability to reduce surface tension and act as a cleansing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitamidobutyl guanidine typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with a guanidine derivative, such as S-methylisothiourea, under basic conditions to yield this compound . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the guanylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Palmitamidobutyl guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitamidobutyl guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of palmitamidobutyl guanidine involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. The guanidine group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Lauramidobutyl guanidine
  • Myristamidobutyl guanidine
  • Stearamidobutyl guanidine

Uniqueness

Palmitamidobutyl guanidine is unique due to its longer palmitamide chain, which enhances its hydrophobic interactions and surfactant properties compared to shorter-chain analogs like lauramidobutyl guanidine and myristamidobutyl guanidine . This makes it particularly effective in applications requiring strong emulsifying and cleansing actions.

Properties

CAS No.

211516-10-8

Molecular Formula

C21H44N4O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]hexadecanamide

InChI

InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25)

InChI Key

YUHHYXSTJDQMJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N

Origin of Product

United States

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